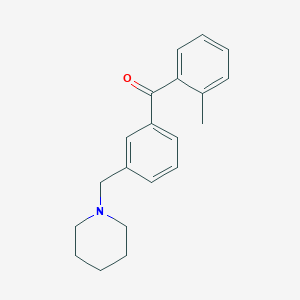

2-Methyl-3'-piperidinomethyl benzophenone

Descripción

2-Methyl-3'-piperidinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 2-position and a piperidinomethyl substituent at the 3'-position of the aromatic ring. Benzophenones are characterized by their diphenylketone structure, which confers photoreactivity and versatility in pharmaceutical and industrial applications . This compound is industrially available in high purity (99%) and is typically packaged in 25 kg cardboard drums, indicating its use in bulk chemical synthesis . However, commercial availability may vary, as some suppliers have discontinued its distribution .

The compound’s piperidinomethyl group enhances solubility in organic solvents and may influence its biological activity, such as anticancer or antiparasitic properties, as seen in related benzophenone derivatives . Its synthesis often involves cross-coupling reactions or functionalization of precursor molecules, as demonstrated in studies resolving structural ambiguities in natural benzophenone analogues .

Propiedades

IUPAC Name |

(2-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-8-3-4-11-19(16)20(22)18-10-7-9-17(14-18)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGAYXMRSHKKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643122 | |

| Record name | (2-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-56-8 | |

| Record name | Methanone, (2-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Friedel-Crafts Alkylation: One common method for synthesizing benzophenone derivatives involves the Friedel-Crafts alkylation reaction. In this method, benzophenone is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 2-Methyl-3’-piperidinomethyl benzophenone typically involves large-scale application of the above synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2-Methyl-3’-piperidinomethyl benzophenone can undergo oxidation reactions, where the piperidine ring or the methyl group can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group in the benzophenone core to an alcohol group, forming the corresponding alcohol derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-Methyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine ring and the benzophenone core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Analogues with Piperidine and Pyrrolidine Substituents

Piperidinomethyl and pyrrolidinomethyl groups are common modifications in benzophenone derivatives. Key comparisons include:

Key Findings :

- Piperidinomethyl vs. Pyrrolidinomethyl: Pyrrolidine’s five-membered ring (vs.

- Electron-Withdrawing Groups: Chloro (Cl) and cyano (CN) substituents enhance electrophilicity, making these derivatives suitable for photo-crosslinking or as intermediates in drug synthesis .

Reactivity and Functionalization

- Acetylation and Alkylation: 2-Methyl-3'-piperidinomethyl benzophenone reacts with acetic anhydride to form chromene derivatives, a pathway shared with other benzophenones. However, its piperidine moiety may stabilize intermediates during cyclization .

- Photoreactivity: Like benzophenone derivatives with photoreactive carbonyl groups, this compound can undergo UV-induced crosslinking, similar to BBPIA (a benzophenone-based photoaffinity probe) .

Physical Properties and Stability

- Polymorphism: Benzophenones are prone to polymorphism, as seen in metastable forms of unsubstituted benzophenone. The methyl and piperidinomethyl groups in this compound likely suppress polymorphism, improving crystallinity .

- Photostability: Methylation of hydroxyl groups in related benzophenones (e.g., compounds 33 and 34) improves photostability, suggesting that 2-methyl-3'-piperidinomethyl benzophenone may exhibit similar resilience .

Data Tables

Table 1: Comparative Spectral Data (Selected Peaks)

Actividad Biológica

2-Methyl-3'-piperidinomethyl benzophenone is an organic compound classified as a derivative of benzophenone, featuring a piperidine ring attached through a methyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological and environmental contexts. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C20H23NO

- Molecular Weight : 307.4 g/mol

- Structural Features : The compound consists of a benzophenone core with a piperidine moiety, which may influence its interaction with biological targets.

The biological activity of 2-Methyl-3'-piperidinomethyl benzophenone is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring can facilitate binding to various molecular targets, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding its pharmacological implications.

Enzyme Inhibition

Research indicates that derivatives of benzophenone, including 2-Methyl-3'-piperidinomethyl benzophenone, may exhibit enzyme inhibitory properties. These compounds can interfere with metabolic pathways by inhibiting key enzymes, potentially leading to therapeutic effects in disease models.

Toxicological Studies

Toxicological assessments reveal that compounds similar to 2-Methyl-3'-piperidinomethyl benzophenone may pose risks in aquatic environments. For instance, studies on related benzophenones have demonstrated endocrine-disrupting effects in fish, indicating the need for caution regarding environmental exposure and bioaccumulation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that piperidine derivatives inhibit cytochrome P450 enzymes, impacting drug metabolism. |

| Study B | Antimicrobial Activity | Found that certain benzophenone derivatives exhibited significant antibacterial effects against Gram-positive bacteria. |

| Study C | Toxicology | Reported endocrine disruption in fish exposed to similar benzophenones, with implications for environmental safety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.